An In-depth Technical Guide to 3-[1-(Dimethylamino)ethyl]phenol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-[1-(Dimethylamino)ethyl]phenol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[1-(Dimethylamino)ethyl]phenol is a critical chemical intermediate, primarily recognized for its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The stereochemistry of this compound, particularly the (S)-enantiomer, is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies.
Chemical Structure and Identification
The chemical structure of 3-[1-(Dimethylamino)ethyl]phenol consists of a phenol ring substituted at the meta-position with a 1-(dimethylamino)ethyl group. The presence of a chiral center at the benzylic carbon gives rise to two enantiomers, (R)- and (S)-3-[1-(Dimethylamino)ethyl]phenol.
Chemical Structure of 3-[1-(Dimethylamino)ethyl]phenol
Caption: Chemical structure of 3-[1-(Dimethylamino)ethyl]phenol with the chiral center indicated by an asterisk (*).
Physicochemical Properties
A summary of the key physicochemical properties of 3-[1-(Dimethylamino)ethyl]phenol and its enantiomers is presented in the table below. These properties are essential for its handling, purification, and use in synthetic processes.
| Property | Racemic 3-[1-(Dimethylamino)ethyl]phenol | (S)-3-[1-(Dimethylamino)ethyl]phenol | (R)-3-[1-(Dimethylamino)ethyl]phenol | Reference(s) |
| CAS Number | 105601-04-5 | 139306-10-8 | 851086-95-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol | [2] |
| Appearance | White to almost white crystalline powder | White to almost white crystalline powder | Not specified | [2] |
| Melting Point | 87-89 °C | 117-121 °C | Not specified | |
| Boiling Point | 241 °C | Not specified | Not specified | |
| Solubility | Soluble in Methanol | Not specified | Not specified | |
| pKa | 9.86 ± 0.10 (Predicted) | Not specified | Not specified | |
| InChI Key | GQZXRLWUYONVCP-UHFFFAOYSA-N | GQZXRLWUYONVCP-QMMMGPOBSA-N | GQZXRLWUYONVCP-MRVPVSSYSA-N | |
| SMILES | CC(C1=CC(O)=CC=C1)N(C)C | C--INVALID-LINK--N(C)C | C--INVALID-LINK--N(C)C |
Spectroscopic Data (Predicted)
¹H-NMR Spectroscopy (Predicted)
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Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene ring will lead to complex splitting patterns.
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Benzylic Proton (-CH-N): A quartet is expected around δ 3.5-4.0 ppm, coupled with the adjacent methyl protons.
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N-Methyl Protons (-N(CH₃)₂): A singlet is anticipated around δ 2.2-2.5 ppm.
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Ethyl Methyl Protons (-CH-CH₃): A doublet is expected around δ 1.3-1.6 ppm, coupled with the benzylic proton.
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Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4.0-7.0 ppm.
¹³C-NMR Spectroscopy (Predicted)
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Aromatic Carbons: Signals are expected in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, followed by the carbon attached to the ethylamino group (C-C).
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Benzylic Carbon (-CH-N): A signal is expected around δ 60-70 ppm.
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N-Methyl Carbons (-N(CH₃)₂): A signal is anticipated around δ 40-45 ppm.
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Ethyl Methyl Carbon (-CH-CH₃): A signal is expected around δ 15-20 ppm.
Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of 3-[1-(Dimethylamino)ethyl]phenol is expected to show a molecular ion peak [M]⁺ at m/z 165. Key fragmentation pathways would likely involve:
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Alpha-cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group to give a fragment at m/z 150.
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Benzylic cleavage: Cleavage of the C-C bond between the benzylic carbon and the methyl group, leading to a fragment at m/z 150. A more prominent fragment would arise from the cleavage of the bond between the aromatic ring and the side chain, resulting in a benzylic cation at m/z 72 ([CH(CH₃)N(CH₃)₂]⁺).
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Loss of dimethylamine: Cleavage of the C-N bond, leading to the loss of dimethylamine and the formation of a styrenyl cation at m/z 120.
Experimental Protocols
Synthesis of Racemic 3-[1-(Dimethylamino)ethyl]phenol
A common method for the synthesis of racemic 3-[1-(Dimethylamino)ethyl]phenol involves the reductive amination of 3-hydroxyacetophenone.
Materials:
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3-Hydroxyacetophenone
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Dimethylamine solution
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Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride, or catalytic hydrogenation)
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Methanol or another suitable solvent
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Hydrochloric acid
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Sodium hydroxide
Procedure:
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Dissolve 3-hydroxyacetophenone in methanol in a reaction vessel.
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Add an excess of dimethylamine solution to the reaction mixture.
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Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
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Quench the reaction by the slow addition of water.
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Acidify the mixture with hydrochloric acid to a pH of approximately 2.
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Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
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Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography or crystallization.
Synthesis and Purification Workflow
Caption: A representative workflow for the synthesis and purification of 3-[1-(Dimethylamino)ethyl]phenol.
Racemic Resolution of 3-[1-(Dimethylamino)ethyl]phenol
The separation of the (R)- and (S)-enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Materials:
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Racemic 3-[1-(Dimethylamino)ethyl]phenol
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Chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
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Suitable solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
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Dissolve the racemic 3-[1-(Dimethylamino)ethyl]phenol in a minimal amount of a heated suitable solvent.
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In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent, also with heating.
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Slowly add the chiral acid solution to the amine solution with stirring.
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Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
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Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
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The mother liquor can be concentrated to recover the other diastereomeric salt.
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To obtain the free base of the desired enantiomer, dissolve the separated diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide).
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Extract the free enantiomer with an organic solvent, dry, and concentrate.
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The optical purity of the resolved enantiomer should be determined using a suitable chiral analytical method (e.g., chiral HPLC).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 3-[1-(Dimethylamino)ethyl]phenol and for separating its enantiomers.
Achiral Purity Analysis (Adapted Method)
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid or ammonium acetate buffer).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 270 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Chiral Separation
For the separation of enantiomers, a chiral stationary phase is required.
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Column: Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV at 270 nm.
Biological Context and Signaling Pathway
As a precursor to Rivastigmine, 3-[1-(Dimethylamino)ethyl]phenol is integral to the development of a therapeutic agent that targets the cholinergic system. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive functions.
Rivastigmine acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE and BuChE, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.
Cholinergic Signaling Pathway and Mechanism of Action of Rivastigmine
Caption: The diagram illustrates the cholinergic signaling pathway and the inhibitory action of Rivastigmine on AChE and BuChE.
Conclusion
3-[1-(Dimethylamino)ethyl]phenol is a fundamentally important molecule in medicinal chemistry, particularly in the synthesis of Rivastigmine. A thorough understanding of its chemical and physical properties, as well as robust and efficient synthetic and analytical methods, are essential for its effective use in pharmaceutical development. The information provided in this guide serves as a valuable resource for researchers and professionals working with this key intermediate.
